molecular formula C14H20Br2O B179058 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone CAS No. 1144-36-1

4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

Cat. No. B179058
CAS RN: 1144-36-1
M. Wt: 364.12 g/mol
InChI Key: WRRFKBTXZIRGSF-UHFFFAOYSA-N
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Description

4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is a chemical compound used in various fields of research . It is often used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone has been reported in several studies . For instance, one method involves the use of bromine and acetic acid in methanol at -50°C . Another study reported an improved synthesis method that drastically reduced the dosages of amines .


Molecular Structure Analysis

The molecular structure of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is characterized by the presence of two bromine atoms and two tert-butyl groups attached to a cyclohexa-2,5-dienone ring . The InChI code for this compound is 1S/C14H20Br2O/c1-12(2,3)9-7-14(15,16)8-10(11(9)17)13(4,5)6/h7-8H,1-6H3 .


Physical And Chemical Properties Analysis

4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is a solid compound with a molecular weight of 364.12 . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Application 1: Synthesis of Derivatives

  • Summary of the Application: This compound has been used in the improved synthesis of 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone and its derivatives .
  • Methods of Application: The dropwise addition of secondary amines was shown to reduce the dosages of amines drastically. In optimized conditions, the dosages of the catalysts were only 0.3–0.5 M of 2,6-di-tert-butylphenol .
  • Results or Outcomes: Using this method, 2,6-di-tert-butylphenol reacted with a wide range of aromatic aldehydes to produce nine diverse 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone derivatives of up to 75% yield .

Application 2: Transformation of Epoxides

  • Summary of the Application: It has been used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .

Application 3: Organocatalytic Enantioselective α-Bromination of Aldehydes

  • Summary of the Application: This compound has been used as a brominating agent in the organocatalytic enantioselective α-bromination of aldehydes .
  • Methods of Application: The methodology uses N-bromosuccinimide (NBS) and performs excellently with low catalyst loadings, short reaction times, and mild temperatures .
  • Results or Outcomes: Using this method, the α-bromination of aldehydes provides highly versatile chiral building blocks that can be rapidly derivatized to α-bromoimines, azidoalcohols, epoxides, or bromohydrins .

Application 4: Synthesis of Norbornene Comonomer

  • Summary of the Application: This compound has been used as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (N ArOH), a norbornene comonomer bearing an antioxidant hindered phenol .

Application 5: Stabilization of Polyolefins

  • Summary of the Application: This compound has been used to study its antioxidant performance in model reactions of accelerated aging of polyolefins .

Safety And Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,4-dibromo-2,6-ditert-butylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2O/c1-12(2,3)9-7-14(15,16)8-10(11(9)17)13(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRFKBTXZIRGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468939
Record name 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

CAS RN

1144-36-1
Record name 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone
Reactant of Route 2
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone
Reactant of Route 3
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone
Reactant of Route 4
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone
Reactant of Route 5
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone
Reactant of Route 6
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone

Citations

For This Compound
8
Citations
K Omura - The Journal of Organic Chemistry, 1996 - ACS Publications
Reactions of the title phenol (1) and of 4-iodophenol 2 with an iodinating agent, I 2 and H 2 O 2 , are conducted in MeOH for varying times with varying amounts of I 2 , and the results …
Number of citations: 30 pubs.acs.org
A Quintard, A Alexakis - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
The asymmetric copper‐catalyzed addition of dialkylzinc to enals followed by organocatalyzed one‐pot aldehyde α‐functionalization has been accomplished providing CC, CCl or C…
Number of citations: 37 onlinelibrary.wiley.com
M Ueda, T Kano, K Maruoka - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
The formation of carbon–halogen bonds in an enantioselective manner is an important reaction because it leads to optically active halogen compounds, which are useful intermediates …
Number of citations: 113 pubs.rsc.org
M Marigo, KA Jørgensen - Chemical communications, 2006 - pubs.rsc.org
The direct enantioselective introduction of a stereogenic carbon–heteroatom bond adjacent to a carbonyl functionality leads to optically active compounds of significant importance for …
Number of citations: 67 pubs.rsc.org
MS Shteynbuk - 2014 - search.proquest.com
Organocatalytic transformations and asymmetric α-halogenation have become an important and dynamic research topic in organic chemistry in recent years. Despite the growing …
Number of citations: 4 search.proquest.com
A Msutu - 2015 - open.uct.ac.za
Research into organocatalyzed asymmetric reactions has been a rapidly growing and competitive field in recent times, wherein amino catalysis is widely used for the asymmetric …
Number of citations: 0 open.uct.ac.za
P Goswami, A Baruah, B Das - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
A green and ecofriendly enantioselective α‐bromination of carbonyl and 1,3‐dicarbonyl compounds is reported involving the synthesis of a novel organic brominating source. The …
Number of citations: 17 onlinelibrary.wiley.com
TM Beck, H Haller, J Streuff, S Riedel - Synthesis, 2014 - thieme-connect.com
Tetrapropylammonium nonabromide (Pr 4 NBr 9 ) is introduced as a room-temperature solid reagent for rapid bromination reactions of various substrates. The reagent exhibits reactivity …
Number of citations: 37 www.thieme-connect.com

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